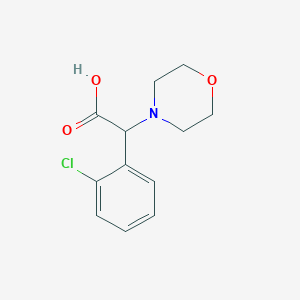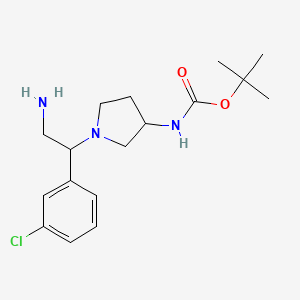
tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tert-butyl carbamate group, an amino group, and a chlorophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl carbamate derivatives and pyrrolidine-based molecules. Examples are tert-Butyl (3-hydroxypropyl)carbamate and various indole derivatives .
Uniqueness
What sets tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for diverse research applications and potential therapeutic uses .
Properties
CAS No. |
886365-07-7 |
|---|---|
Molecular Formula |
C17H26ClN3O2 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(3-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-19)12-5-4-6-13(18)9-12/h4-6,9,14-15H,7-8,10-11,19H2,1-3H3,(H,20,22) |
InChI Key |
HLKRLEGOUNMEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


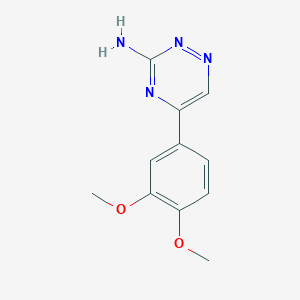
![10-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11769230.png)

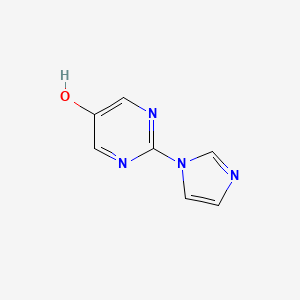
![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
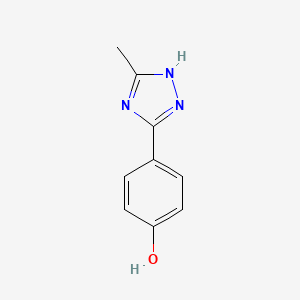
![Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11769255.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)

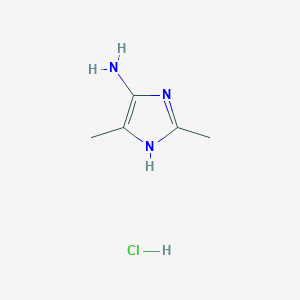
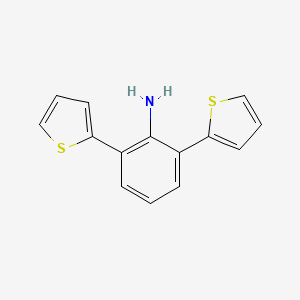
![5,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B11769294.png)

